molecular formula C18H16ClN3O3 B11379868 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide

Cat. No.: B11379868
M. Wt: 357.8 g/mol
InChI Key: OCFXYOBJKBGYQZ-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 4-chlorophenyl group and at the 4-position with a benzamide moiety bearing a 3-propoxy substituent. The 4-chlorophenyl group contributes electron-withdrawing effects, while the propoxy chain enhances lipophilicity, influencing solubility and membrane permeability .

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide

InChI

InChI=1S/C18H16ClN3O3/c1-2-10-24-15-5-3-4-13(11-15)18(23)20-17-16(21-25-22-17)12-6-8-14(19)9-7-12/h3-9,11H,2,10H2,1H3,(H,20,22,23)

InChI Key

OCFXYOBJKBGYQZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-chlorobenzohydrazide with ethyl chloroformate to form an intermediate, which is then cyclized with hydroxylamine hydrochloride to yield the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cancer cell growth or the elimination of microbial pathogens. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

4-Chlorophenyl vs. 4-Methoxyphenyl
  • N-[4-(4-Methoxyphenyl)-1,2,5-Oxadiazol-3-yl]-3-Propoxybenzamide (CAS 873083-00-2)
    • Key Difference : Replacement of the 4-chloro group with a 4-methoxy substituent.
    • Impact : The methoxy group is electron-donating, increasing electron density on the oxadiazole ring. This may alter binding affinity in biological systems compared to the electron-withdrawing chloro group.
    • Molecular Weight : 353.37 g/mol (vs. ~383.4 g/mol for the target compound) .
4-Chlorophenyl vs. Unsubstituted Phenyl
  • N-(4-Phenyl-1,2,5-Oxadiazol-3-yl)-3-Propoxybenzamide (D220-0788) Key Difference: Absence of the 4-chloro substituent. The chloro group in the target compound likely enhances hydrophobic interactions in binding pockets .

Substituent Variations on the Benzamide Moiety

3-Propoxy vs. 3-Trifluoromethyl
  • N-[4-(4-Chlorophenyl)-1,2,5-Oxadiazol-3-yl]-3-(Trifluoromethyl)benzamide (Compound 48, )
    • Key Difference : Replacement of the 3-propoxy group with a trifluoromethyl (-CF₃) group.
    • Impact : The -CF₃ group is strongly electron-withdrawing, increasing metabolic stability but reducing solubility. The propoxy group in the target compound balances lipophilicity and solubility .
3-Propoxy vs. 4-Methyl
  • 4-Methyl-N-(4-(4-Chlorophenyl)-1,2,5-Oxadiazol-3-yl)benzamide (Compound 6, )
    • Key Difference : Methyl group at the 4-position instead of propoxy at the 3-position.
    • Impact : The smaller methyl group reduces steric hindrance but decreases lipophilicity. The propoxy chain in the target compound may improve membrane permeability .

Positional Isomerism

  • 4-Chloro-N-[4-(4-Propoxyphenyl)-1,2,5-Oxadiazol-3-yl]benzamide (D269-0726)
    • Key Difference : The chloro and propoxy groups are swapped between the benzamide and oxadiazole rings.
    • Impact : Altered electronic distribution and steric effects. The target compound’s 3-propoxybenzamide moiety may facilitate better binding orientation in hydrophobic pockets .

Melting Points and Stability

  • CAS 873083-00-2 : Lower molecular weight (353.37 g/mol) and methoxy group may reduce melting point compared to the target compound .

Lipophilicity and Solubility

  • Propoxy vs. Trifluoromethyl : The 3-propoxy group increases logP (lipophilicity) compared to -CF₃ but may reduce aqueous solubility.
  • Chloro vs. Methoxy : The 4-chloro substituent enhances hydrophobic interactions but may decrease solubility relative to methoxy .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Oxadiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Key Properties
Target Compound 4-(4-Chlorophenyl) 3-Propoxy ~383.4 High lipophilicity, moderate solubility
D269-0726 4-Propoxyphenyl 4-Chloro - Positional isomer, distinct electronic
CAS 873083-00-2 4-Methoxyphenyl 3-Propoxy 353.37 Enhanced electron density
Compound 48 () 4-(4-Chlorophenyl) 3-Trifluoromethyl - High stability, low solubility
D220-0788 Phenyl 3-Propoxy - Reduced steric effects

Biological Activity

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H16ClN3O4
  • Molecular Weight : 373.79 g/mol
  • CAS Number : 873083-08-0

The compound belongs to the oxadiazole class, known for various biological activities including antimicrobial and antitumor effects. The mechanism of action is primarily attributed to its ability to interact with specific molecular targets within microbial cells or cancerous tissues. For instance, it is believed to inhibit bacterial cell wall synthesis, which is crucial for the survival of pathogens like Mycobacterium tuberculosis .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against a range of bacterial strains. The compound's effectiveness can be attributed to its structural features that facilitate penetration into bacterial cells and subsequent disruption of cellular processes .

Antitumor Activity

Research indicates that this compound also possesses antitumor properties. It has been evaluated in various cancer cell lines, demonstrating the ability to induce apoptosis (programmed cell death) and inhibit proliferation. The specific pathways affected include those involved in cell cycle regulation and apoptosis signaling .

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • A study conducted on E. coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.
    • Comparative analysis with standard antibiotics revealed that this compound had a broader spectrum of activity .
  • Antitumor Studies :
    • In a series of experiments on human lung cancer cells (A549), the compound reduced cell viability by over 50% at a concentration of 20 µM after 48 hours.
    • Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMolecular WeightCAS Number
This compoundAntimicrobial, Antitumor373.79 g/mol873083-08-0
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-butanamideAntimicrobial265.69 g/mol874126-81-5
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamideAntimicrobial317.70 g/mol874129-29-0

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